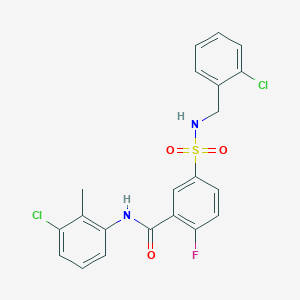

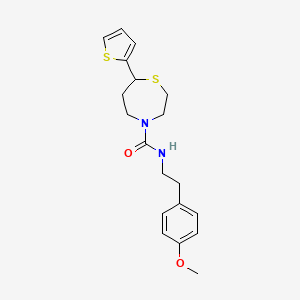

![molecular formula C15H20N4O3S2 B2504524 2-甲氧基-5-甲基-N-[1-(1,2,5-噻二唑-3-基)哌啶-4-基]苯-1-磺酰胺 CAS No. 2097923-24-3](/img/structure/B2504524.png)

2-甲氧基-5-甲基-N-[1-(1,2,5-噻二唑-3-基)哌啶-4-基]苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

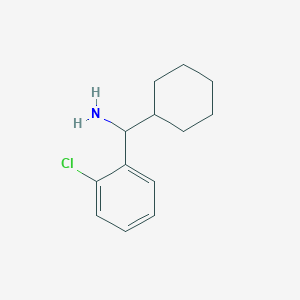

The compound 2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their antimicrobial properties. The specific structure of this compound suggests potential for interactions with biological targets, possibly through the piperidine and thiadiazole moieties, which are often seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of suitable amine precursors with sulfonyl chlorides or other sulfonating agents. For example, the synthesis of a similar compound, 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide, was achieved by reacting a quinazolinone derivative with chlorosulfonic acid, followed by amidation with ammonia gas . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with various functional groups that impart unique properties to the molecule. The presence of a methoxy group and a thiadiazole ring in the compound of interest suggests that it may have distinct electronic and steric characteristics that could influence its binding to biological targets. Crystallographic studies of similar compounds can provide insights into their solid-state conformation and potential tautomeric forms, as seen in the Schiff base derivative studied in paper .

Chemical Reactions Analysis

Sulfonamide compounds can undergo a variety of chemical reactions, including condensation with aldehydes, reactions with hydrazine or hydroxylamine to form heterocycles, and cyclization to form rings such as thiadiazoles or selenadiazoles . The specific reactivity of the compound would depend on the substituents present on the aromatic ring and the nature of the piperidine and thiadiazole rings. These functional groups could participate in nucleophilic substitution reactions or act as ligands in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect the compound's solubility, melting point, and stability. The methoxy and methyl groups are likely to increase the lipophilicity of the compound, which could have implications for its pharmacokinetic properties. Spectroscopic techniques such as IR, NMR, and mass spectrometry are essential tools for characterizing these compounds and confirming their structure, as demonstrated in the studies of related sulfonamides .

科学研究应用

合成和生物学评价

已经合成并评估了多种磺酰胺衍生物,包括所讨论的衍生物,以了解其潜在的生物活性。这些化合物通常被设计用于探索其抗菌、抗癌和酶抑制特性。例如,研究表明磺酰胺衍生物可以作为针对各种细菌和真菌菌株的有效抗菌剂(Patel, Purohit, & Rajani, 2014)。此外,对磺酰胺部分的修饰导致了具有显着抗结核活性的化合物的开发,突出了它们在解决耐药细菌感染中的潜力。

碳酸酐酶抑制

磺酰胺基团是碳酸酐酶的已知抑制剂,碳酸酐酶是一种维持组织中 pH 平衡并参与各种生理过程的关键酶。对磺酰胺衍生物(包括类似于 2-甲氧基-5-甲基-N-[1-(1,2,5-噻二唑-3-基)哌啶-4-基]苯-1-磺酰胺的衍生物)的研究表明,由于它们抑制人类碳酸酐酶同工型的能力,它们在治疗青光眼、癫痫甚至癌症等疾病方面具有潜力(Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015)。这些抑制剂的特异性和效力可以通过修饰磺酰胺部分进行微调,从而为靶向治疗提供途径。

抗癌特性

已经探索了一些磺酰胺衍生物的抗癌特性,研究表明它们具有抑制肿瘤细胞生长和增殖的潜力。这些化合物与各种生物靶标的相互作用,包括碳酸酐酶等酶,促成了它们的抗癌活性。研究工作重点在于识别可以作为开发新抗癌药物的先导的磺酰胺衍生物(Hangan, Turza, Stan, Sevastre, Páll, Cetean, & Oprean, 2016)。

属性

IUPAC Name |

2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S2/c1-11-3-4-13(22-2)14(9-11)24(20,21)18-12-5-7-19(8-6-12)15-10-16-23-17-15/h3-4,9-10,12,18H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGXQYQEYBDKJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

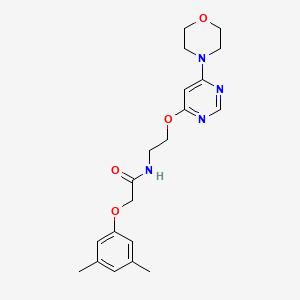

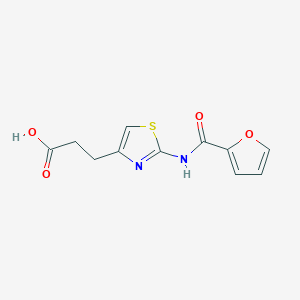

![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504443.png)

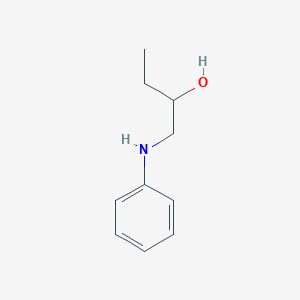

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)

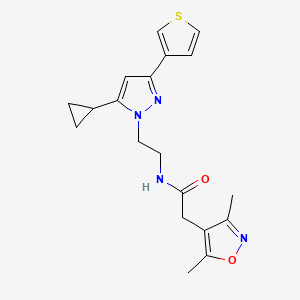

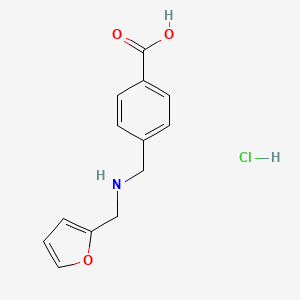

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)

![3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2504456.png)

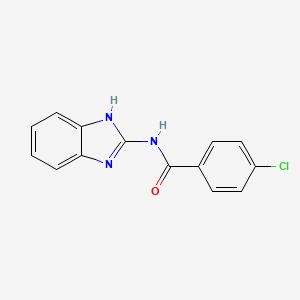

![4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2504460.png)